molecular formula C12H15FN2O B1398950 (4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone CAS No. 1248184-59-9

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone

Cat. No. B1398950
CAS RN: 1248184-59-9
M. Wt: 222.26 g/mol
InChI Key: JWBXZNNRFLMEAR-UHFFFAOYSA-N
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Description

4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone, also known as AF-PPM, is a novel fluorinated piperidine derivative with potential applications in drug discovery. AF-PPM has been studied for its synthesis, mechanism of action, and biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

Novel Derivatives and Agonist Activity

A study by Vacher et al. (1999) aimed to improve the oral bioavailability of a novel class of 5-HT1A receptor agonists, which includes derivatives of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone. Incorporation of a fluorine atom into the beta-position to the amino function in the side chain led to analogs with enhanced and long-lasting 5-HT1A agonist activity after oral administration. These derivatives bound with higher affinity and selectivity to 5-HT1A receptors and showed potent antidepressant potential in the forced swimming test (FST) in rats, suggesting their significant role in developing new antidepressant therapies (Vacher et al., 1999).

Radiosynthesis and In Vivo Evaluation

Blanckaert et al. (2005) reported the synthesis, radiolabelling, and preliminary in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT. The study highlights the compound's potential for brain imaging and studying neurotransmitter system disruptions related to psychiatric disorders (Blanckaert et al., 2005).

Antiproliferative and Structure Analysis

Prasad et al. (2018) synthesized a novel heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, and evaluated its antiproliferative activity. The structure was confirmed through various spectroscopic methods and X-ray diffraction studies. This compound was found to have significant antiproliferative activity, demonstrating its potential as a chemotherapeutic agent (Prasad et al., 2018).

Analgesia and Neuropathic Pain Treatment

Deseure et al. (2002) studied the effects of the 5-HT(1A) receptor agonists, including F 13640, on responsiveness to stimulation after chronic constriction injury. The results suggest that 5-HT(1A) receptor agonists like F 13640 offer a new mechanism for central analgesia, potentially encompassing trigeminal neuropathic pain treatment (Deseure et al., 2002).

Synthesis and Antileukemic Activity

Vinaya et al. (2011) explored the anticancer effect of piperidine framework derivatives, synthesizing several compounds with potent antiproliferative activity against human leukemia cells. This study underscores the potential of such derivatives in developing new anticancer drugs (Vinaya et al., 2011).

properties

IUPAC Name

(4-amino-2-fluorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-8-9(14)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXZNNRFLMEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-2-fluorophenyl)-piperidin-1-yl-methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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